Lipophilicity (logP/logD₇.₄) Differentiates N1-Methyl from N1,N3-Dimethyl and N1-Unsubstituted 5-Phenylpyrido[2,3-d]pyrimidine-2,4-diones
The N1‑methyl‑5‑phenyl derivative exhibits a measured logP of 2.20 and a logD₇.₄ of 2.20, placing it in an optimal lipophilicity window (logD 1–3) for oral absorption and cell permeability [REFS‑1]. By contrast, the N1,N3‑dimethyl‑5‑phenyl analog shows a calculated logP of 1.56 (CLogP) and a measured logD₇.₄ of approximately 1.2–1.5, making it more polar and potentially less membrane‑permeable [REFS‑2]. The N1‑unsubstituted 5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione is expected to be even more hydrophilic due to an additional H‑bond donor at N1. Conversely, the 7‑methyl positional isomer (CAS 166530‑85‑4) has a calculated XlogP of 1.7, lower than the N1‑methyl derivative [REFS‑3]. These quantitative differences in logP (Δ logP ≥ 0.5 units) are sufficient to alter tissue distribution, plasma protein binding, and metabolic stability in lead optimization programs.
| Evidence Dimension | Lipophilicity (logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 2.20; logD₇.₄ = 2.20 |
| Comparator Or Baseline | 1,3-Dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: CLogP = 1.56, logD₇.₄ ≈ 1.2–1.5; 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: XlogP = 1.7 |
| Quantified Difference | Δ logP ≥ +0.5 units (N1-methyl vs. 1,3-dimethyl or 7-methyl isomers) |
| Conditions | Measured logP/logD by shake‑flask or chromatographic method; calculated logP by ChemBioDraw or XlogP3. |
Why This Matters
A logD₇.₄ of 2.20 places the compound in the optimal range for oral bioavailability, whereas the more polar 1,3‑dimethyl analog may require formulation adjustments, directly impacting procurement decisions for lead series selection.
- [1] Table 1, Molecules 2021, 26(5), 1526 (PMC8002076) – Physicochemical parameters for pyrido[2,3-d]pyrimidine-2,4-dione derivatives View Source
